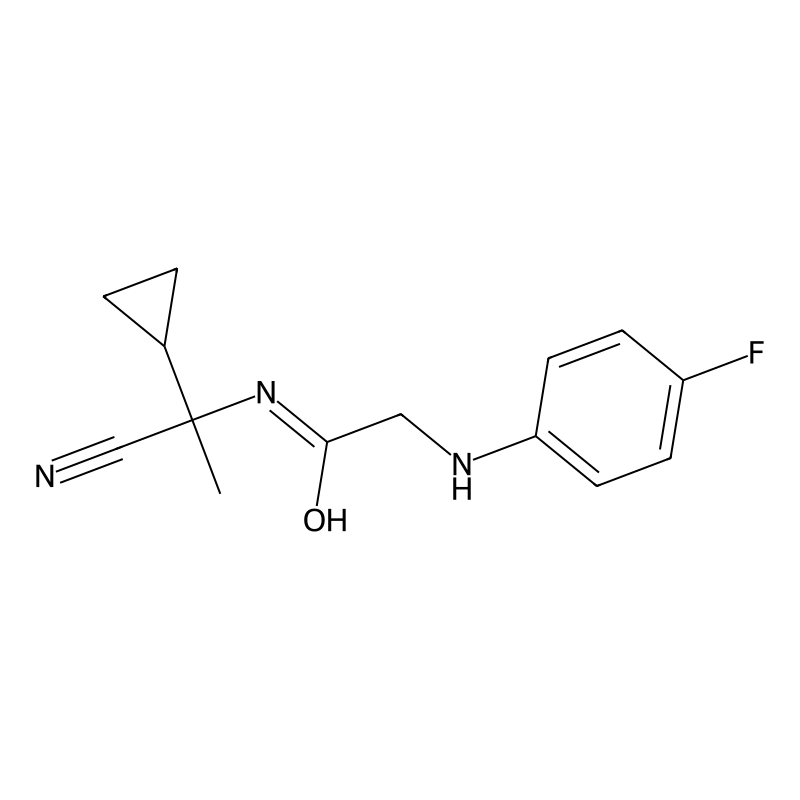

N-(1-Cyano-1-cyclopropylethyl)-2-(4-fluoroanilino)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(1-Cyano-1-cyclopropylethyl)-2-(4-fluoroanilino)acetamide is a synthetic organic compound that falls within the acetamide class. Its structure features a cyano group, a cyclopropyl group, and a fluoroaniline moiety, contributing to its unique properties. The compound is characterized by its molecular formula and has been assigned the CAS number 1210148-10-9. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

There is no current information available on the mechanism of action for this specific compound.

- The cyano group can be toxic if ingested or inhaled.

- The fluoroaniline group might have similar properties to aniline, which can be irritating to the skin and eyes.

- The amide group is generally not a major safety concern.

- Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride.

- Substitution: It may undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions- Oxidation: Typically performed in acidic or basic medium with potassium permanganate.

- Reduction: Conducted in anhydrous ether with lithium aluminum hydride.

- Substitution: Often facilitated by sodium hydride in dimethylformamide.

Major Products Formed

The products resulting from these reactions depend on specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce primary amines.

N-(1-Cyano-1-cyclopropylethyl)-2-(4-fluoroanilino)acetamide has been investigated for various biological activities, including:

- Antimicrobial properties: Studies suggest potential efficacy against certain bacterial strains.

- Anticancer activity: Preliminary research indicates possible effects on cancer cell lines, warranting further investigation into its therapeutic potential.

The mechanism of action appears to involve interactions with specific molecular targets, potentially modulating enzyme or receptor activity.

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-(4-fluoroanilino)acetamide generally involves several steps:

- Formation of the Cyano Group: Achieved through the reaction of a precursor with a cyanating agent such as sodium cyanide.

- Introduction of the Cyclopropyl Group: This is typically done via cyclopropanation reactions using reagents like diazomethane.

- Fluoroaniline Coupling: The final step involves coupling the 4-fluoroaniline moiety to the acetamide backbone through nucleophilic substitution reactions.

N-(1-Cyano-1-cyclopropylethyl)-2-(4-fluoroanilino)acetamide has several applications across different fields:

- Chemistry: Serves as a building block for synthesizing more complex molecules.

- Biology: Explored for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

- Medicine: Investigated as a candidate for drug development due to its unique chemical structure.

- Industry: Utilized in creating new materials and chemical processes.

Research into N-(1-Cyano-1-cyclopropylethyl)-2-(4-fluoroanilino)acetamide's interactions with biological targets is ongoing. These studies aim to elucidate how the compound binds to enzymes or receptors, potentially affecting various biochemical pathways. Understanding these interactions could lead to insights into its therapeutic mechanisms and efficacy.

Several compounds share structural similarities with N-(1-Cyano-1-cyclopropylethyl)-2-(4-fluoroanilino)acetamide:

- N-(1-Cyano-1-cyclopropylethyl)-2-(4-chloroanilino)acetamide

- N-(1-Cyano-1-cyclopropylethyl)-2-(4-bromoanilino)acetamide

- N-(1-Cyano-1-cyclopropylethyl)-2-(4-methoxyanilino)acetamide

Uniqueness

N-(1-Cyano-1-cyclopropylethyl)-2-(4-fluoroanilino)acetamide stands out due to its fluoroaniline moiety, which imparts distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom can significantly influence the compound's reactivity, stability, and interaction with biological targets, making it a subject of interest for further research in medicinal chemistry.